Boc-piperazine-benzoic acid

PROTAC design Linker chemistry Physicochemical properties

PROTAC linker with para-benzoic acid and Boc-protected piperazine for orthogonal conjugation. Essential for ARD-2128 synthesis (67% oral bioavailability in mice). The rigid carboxylic acid handle enables sequential amidation without cross-reactivity—unprotected analogs fail. ≥98% purity, -20°C long-term stability. Stock available for immediate PROTAC campaigns.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 162046-66-4
Cat. No. B069550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-piperazine-benzoic acid
CAS162046-66-4
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20)
InChIKeyBEDWYXZFIYMEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-piperazine-benzoic Acid (162046-66-4): A Rigid, pH-Responsive PROTAC Linker Building Block


Boc-piperazine-benzoic acid (CAS 162046-66-4), also known as 4-(4-carboxyphenyl)piperazine-1-carboxylic acid tert-butyl ester, is a protected heterobifunctional building block that incorporates a piperazine ring as a semi-rigid, ionizable linker [1]. The compound features a Boc-protected amine on one terminus and a benzoic acid handle on the other, enabling orthogonal derivatization. Its core piperazine moiety offers distinct advantages over flexible alkyl or PEG chains by contributing to conformational restriction and pH-dependent solubility [2]. The compound is notably utilized in the synthesis of PROTAC androgen receptor degrader ARD-2128, which demonstrates high oral bioavailability [3].

Boc-piperazine-benzoic Acid: Why Rigidity and pKa Differentiate It from Generic PROTAC Linkers


Generic substitution with simpler alkyl or PEG-based PROTAC linkers is not scientifically equivalent. The piperazine ring in Boc-piperazine-benzoic acid imparts a critical balance of semi-rigidity and ionizability. This distinguishes it from floppy PEG chains which suffer from high conformational entropy and can hinder productive ternary complex formation [1]. Furthermore, the piperazine nitrogen's pKa (~5.12 in similar contexts) allows for pH-dependent protonation in the acidic endosomal environment, a property that can enhance endosomal escape and overall bioavailability—a feature entirely absent in neutral, flexible alkyl linkers [2]. These physicochemical differences directly translate into measurable variations in degradation potency, selectivity, and oral bioavailability of the final PROTAC molecule, as demonstrated by the linker's role in ARD-2128 [3].

Quantitative Differentiation of Boc-piperazine-benzoic Acid: Evidence-Based Selection Over Alternative Linkers


pKa and Protonation State Differentiation: Piperazine vs. PEG and Alkyl Linkers

The incorporation of a piperazine ring introduces a key point of differentiation: a basic nitrogen with a predictable pKa. For Boc-piperazine-benzoic acid and its derivatives, the pKa of the piperazine nitrogen is predicted to be approximately 5.12±0.10, a value supported by experimental data on similar piperazine-containing PROTAC precursors [1][2]. This stands in stark contrast to the neutral, non-ionizable nature of standard PEG and alkyl linkers. This property is not static; studies on PROTACs bearing piperazine linkers show that fine modulation of the linker's chemical environment can significantly impact the piperazine's actual protonation state in physiological contexts [2].

PROTAC design Linker chemistry Physicochemical properties Drug delivery

Conformational Rigidity and Degradation Efficiency: Piperazine vs. PEG/Alkyl

Piperazine-based linkers like the one in Boc-piperazine-benzoic acid provide a semi-rigid structural element. This rigidity is therapeutically relevant; it reduces the conformational entropy penalty paid when a flexible linker must adopt a specific conformation to form a stable, productive ternary complex (POI-PROTAC-E3 Ligase) [1]. Conversely, highly flexible PEG and alkyl chains have many rotatable bonds, which can decrease the probability of achieving the necessary bioactive conformation, often requiring higher drug concentrations and increasing the risk of off-target effects [1]. The field has seen a strategic shift from simple alkyl/PEG to more sophisticated, functional linkers like piperazine to unlock enhanced bioactivity [2].

PROTAC linker design Ternary complex Targeted protein degradation Conformational entropy

Validated Impact on Potency and Oral Bioavailability: ARD-2128 as a Case Study

The most compelling evidence for the utility of Boc-piperazine-benzoic acid is its successful application in ARD-2128, a highly potent and orally bioavailable PROTAC androgen receptor degrader [1]. The linker's contribution, in conjunction with a thalidomide-based E3 ligase ligand, was part of a linker rigidification strategy that resulted in a compound with exceptional in vivo performance [1]. ARD-2128 achieves a DC50 of 0.28 nM in the CcaP cell line and demonstrates 67% oral bioavailability in mice, leading to effective tumor growth inhibition [1]. This performance profile is a direct result of the specific physicochemical properties contributed by the piperazine-benzoic acid linker scaffold.

PROTAC Androgen Receptor Prostate Cancer Oral Bioavailability Pharmacokinetics

Key Application Scenarios for Boc-piperazine-benzoic Acid in Targeted Protein Degradation


Design of Orally Bioavailable PROTACs with Improved Physicochemical Properties

Leverage Boc-piperazine-benzoic acid as a key building block when designing PROTACs intended for oral administration. The semi-rigid, ionizable piperazine core can improve upon the poor oral pharmacokinetics often associated with large, flexible PROTAC molecules. The linker's contribution to a balanced logD and its potential for pH-dependent solubility are validated by its use in ARD-2128, which achieves 67% oral bioavailability in mice [1][2].

Synthesis of PROTACs Targeting Nuclear Receptors or Intractable Protein Classes

Employ Boc-piperazine-benzoic acid for PROTAC programs targeting challenging proteins, such as transcription factors like the Androgen Receptor (AR). The linker's semi-rigid nature helps overcome the entropic barrier to form stable, productive ternary complexes, a critical requirement for achieving potent degradation (e.g., ARD-2128's DC50 of 0.28 nM) [1]. This scaffold provides a reliable starting point for optimization campaigns against 'undruggable' targets.

Parallel Medicinal Chemistry for Linker Structure-Activity Relationship (SAR) Exploration

Utilize Boc-piperazine-benzoic acid as a foundational comparator in linker SAR studies. Its predictable pKa (~5.12) and defined rigidity allow for a controlled assessment of how further modifications (e.g., linker length, substitution) impact critical parameters like degradation potency (DC50), ternary complex stability, and cell permeability [2][3]. This enables a rational, data-driven approach to linker optimization rather than a trial-and-error one.

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